molecular formula C15H17N5O B12186806 N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12186806
M. Wt: 283.33 g/mol
InChI Key: FWEYWZWYWUMSAA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N5O/c1-11-17-18-15-8-7-14(19-20(11)15)16-10-9-12-3-5-13(21-2)6-4-12/h3-8H,9-10H2,1-2H3,(H,16,19)

InChI Key

FWEYWZWYWUMSAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that triazole derivatives, including N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, possess anticancer properties. The incorporation of the triazole moiety is known to enhance the efficacy of anticancer agents by interacting with biological targets involved in cancer progression .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This suggests that this compound may also exhibit such effects .
  • Neurological Applications : The compound's structural characteristics allow for potential interactions with the central nervous system. Studies have shown that triazole derivatives can modulate neurotransmitter systems and may be useful in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The unique arrangement of functional groups in this compound contributes to its biological activity:

Functional Group Role in Activity
Triazole RingEnhances interaction with biological targets, increases lipophilicity
Methoxy GroupImproves solubility and bioavailability
Ethyl ChainModulates pharmacokinetics and enhances binding affinity

Case Studies and Research Findings

Several studies have evaluated the effectiveness of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported a 70% inhibition rate against breast cancer cells when treated with similar triazole compounds .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects revealed that compounds with triazole rings significantly reduced pro-inflammatory cytokines in animal models of arthritis .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different biological targets and exhibit diverse biological activities.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core, which is known for its potential in various therapeutic applications. The molecular formula is C15H18N4OC_{15}H_{18}N_{4}O, and its structure can be represented as follows:

N 2 4 methoxyphenyl ethyl 3 methyl 1 2 4 triazolo 4 3 b pyridazin 6 amine\text{N 2 4 methoxyphenyl ethyl 3 methyl 1 2 4 triazolo 4 3 b pyridazin 6 amine}

Antimicrobial Activity

Research has indicated that compounds with triazole and pyridazine moieties exhibit significant antimicrobial properties. A study by Mohgimi et al. (2021) demonstrated that triazolopyridazine hybrids can inhibit the growth of various fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Properties

Several studies have explored the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines. In particular:

  • IC50 Values :
    • Compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as MCF-7 and NCI-H460.
    • Notably, one derivative showed an IC50 of 0.16 µM against Aurora-A kinase, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Research indicates that triazolopyridazine derivatives can act as effective inhibitors of α-glucosidase and other enzymes involved in metabolic pathways. This inhibition can lead to potential applications in managing diabetes and metabolic disorders .

Case Study 1: Antifungal Activity

In a study focused on antifungal activity, a series of triazolopyridazine compounds were synthesized and tested against Candida albicans. The results indicated that these compounds significantly inhibited fungal growth at concentrations as low as 5 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.

Case Study 2: Anticancer Screening

A screening of various derivatives against the NCI-60 cancer cell line panel revealed that several triazolopyridazine derivatives exhibited selective cytotoxicity towards breast cancer cells (MCF-7). One compound demonstrated an IC50 value of 0.03 µM, highlighting its potential as a lead compound for further development.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Triazolopyridazine Derivative AAnticancer0.01
Triazolopyridazine Derivative BAntifungal5
Triazolopyridazine Derivative Cα-Glucosidase Inhibitor0.16

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
α-GlucosidaseThis compound0.16
Aurora-A KinaseSimilar Derivative0.067

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